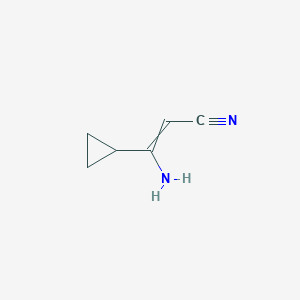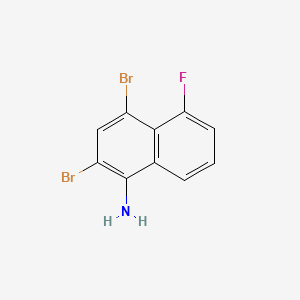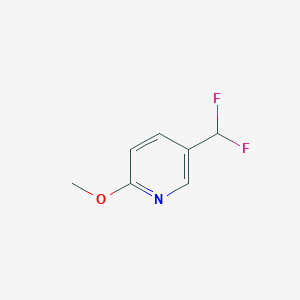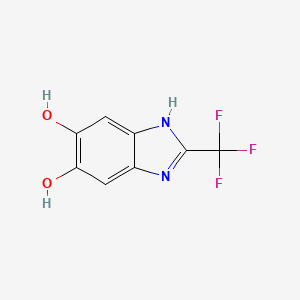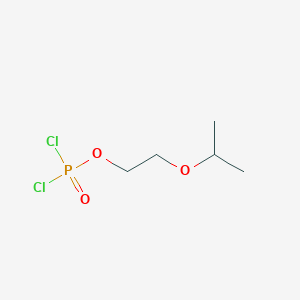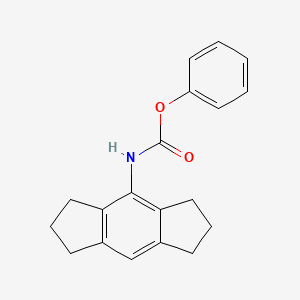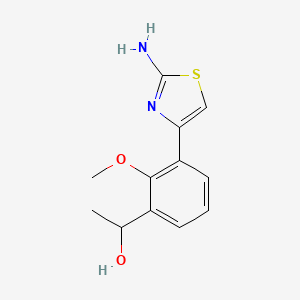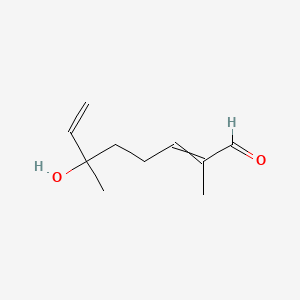
Linalool-8-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linalool-8-aldehyde is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries this compound, specifically, is an oxygenated derivative of linalool, which means it has an aldehyde group added to the eighth carbon of the linalool molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool-8-aldehyde can be synthesized through various chemical reactions. One common method involves the oxidation of linalool using specific oxidizing agents. For instance, the addition of an aldehyde group at the eighth carbon of linalool can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions: Linalool-8-aldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Linalool-8-aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance and flavor industries due to its unique scent profile.
Mechanism of Action
Linalool-8-aldehyde can be compared with other oxygenated derivatives of linalool, such as:
8-Hydroxylinalool: This compound has a hydroxyl group instead of an aldehyde group at the eighth carbon.
8-Carboxylinalool: This compound has a carboxyl group at the eighth carbon.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and carboxyl counterparts .
Comparison with Similar Compounds
Linalool: The parent compound with a hydroxyl group.
Linalyl acetate: An ester derivative of linalool.
8-Hydroxylinalool: An alcohol derivative.
8-Carboxylinalool: A carboxylic acid derivative.
Properties
CAS No. |
54664-89-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-hydroxy-2,6-dimethylocta-2,7-dienal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3 |
InChI Key |
HRVZNWRZLYDLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
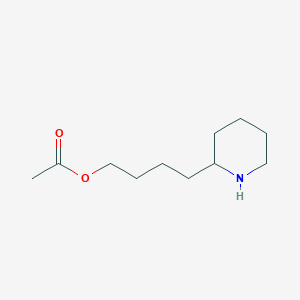
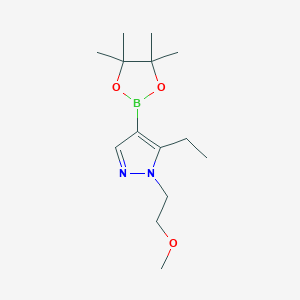

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)

